molecular formula ClK<br>KCl B3419453 Potassium chloride CAS No. 14336-88-0

Potassium chloride

Cat. No. B3419453
Key on ui cas rn: 14336-88-0
M. Wt: 74.55 g/mol
InChI Key: WCUXLLCKKVVCTQ-UHFFFAOYSA-M
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Patent
US04420468

Procedure details

An object of this invention is to provide a process for preparing a dry-converted potassium sulfate having a residual chlorine content of less than 3.5%, particularly of less than 2.0% from a dry-converted potassium sulfate obtained under the condition of a potassium chloride to sulfuric acid molar ratio of from 2.0 to 2.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+].[Cl:8]Cl>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+:6].[Cl-:8].[K+:6].[S:1](=[O:3])(=[O:2])([OH:5])[OH:4] |f:0.1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a process

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Type
product
Smiles
[Cl-].[K+]
Name
Type
product
Smiles
S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04420468

Procedure details

An object of this invention is to provide a process for preparing a dry-converted potassium sulfate having a residual chlorine content of less than 3.5%, particularly of less than 2.0% from a dry-converted potassium sulfate obtained under the condition of a potassium chloride to sulfuric acid molar ratio of from 2.0 to 2.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+].[Cl:8]Cl>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+:6].[Cl-:8].[K+:6].[S:1](=[O:3])(=[O:2])([OH:5])[OH:4] |f:0.1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a process

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Type
product
Smiles
[Cl-].[K+]
Name
Type
product
Smiles
S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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